molecular formula C13H16FNO B13480664 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B13480664
M. Wt: 221.27 g/mol
InChI Key: JHFOFQUSNITJEU-UHFFFAOYSA-N
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Description

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a synthetic organic compound that features a fluorinated benzofuran ring attached to a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves multiple steps, starting with the preparation of the fluorinated benzofuran core. One common method involves the cyclization of a suitable precursor, such as a fluorinated phenol, under acidic conditions to form the benzofuran ring. The resulting intermediate is then subjected to further reactions to introduce the dimethylpropan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom on the benzofuran ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzofuran ring can enhance binding affinity and selectivity, while the dimethylpropan-1-amine group may influence the compound’s pharmacokinetic properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine
  • 1-(7-Fluoro-1-benzofuran-2-yl)-2-methyl-2-(methylsulfonyl)-1-propanone

Uniqueness

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a fluorinated benzofuran ring and a dimethylpropan-1-amine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

1-(7-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H16FNO/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7,12H,15H2,1-3H3

InChI Key

JHFOFQUSNITJEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC2=C(O1)C(=CC=C2)F)N

Origin of Product

United States

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